molecular formula C22H29N5O2 B2677665 2-ethoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide CAS No. 1903283-69-1

2-ethoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide

Cat. No.: B2677665
CAS No.: 1903283-69-1
M. Wt: 395.507
InChI Key: UJUJBRVGUPZDLN-UHFFFAOYSA-N
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Description

2-ethoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide is a synthetic small molecule designed for research purposes. This compound features a hybrid structure combining piperidine and tetrahydroquinazoline moieties, scaffolds that are frequently investigated in medicinal chemistry for their potential to modulate biologically relevant targets . Piperidine rings are common structural elements in compounds studied for a variety of applications . Similarly, the tetrahydroquinazoline core is a privileged heterocyclic scaffold in drug discovery, often associated with the development of kinase inhibitors . For instance, compounds containing related triazoloquinazolinone structures have been identified as potent and specific inhibitors of the polo-like kinase 1 (Plk1) polo-box domain (PBD), presenting a promising avenue for anticancer research . The integration of these systems into a single molecule makes this carboxamide derivative a compound of interest for probing protein-protein interactions or enzymatic activity in cellular models. Researchers can utilize this chemical as a tool molecule in hit-to-lead optimization campaigns or to investigate novel biological pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-3-29-22-18(8-6-12-23-22)21(28)26-16-10-13-27(14-11-16)20-17-7-4-5-9-19(17)24-15(2)25-20/h6,8,12,16H,3-5,7,9-11,13-14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUJBRVGUPZDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2CCN(CC2)C3=NC(=NC4=C3CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide typically involves multiple steps, including the formation of the quinazoline and piperidine rings, followed by the coupling of these intermediates with the pyridine carboxamide group. Common reagents used in these reactions include ethyl chloroformate, piperidine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and ethoxy groups are primary sites for hydrolysis under acidic or basic conditions.

Reaction Type Conditions Reactants/Agents Products References
Amide Hydrolysis Acidic (HCl, H₂SO₄) or Basic (NaOH)H₂O, H⁺/OH⁻Pyridine-3-carboxylic acid + 1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine
Ether Cleavage HI (aqueous)Hydroiodic acid3-Hydroxypyridine derivative + Ethyl iodide
  • Mechanistic Insight : Acidic hydrolysis of the amide bond proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon.

Nucleophilic Substitution

The ethoxy group on the pyridine ring undergoes nucleophilic substitution under specific conditions.

Reaction Type Conditions Reactants/Agents Products References
Ethoxy Replacement Alcoholic KOH, alkyl halidesR-X (alkyl halides)3-Alkoxy-pyridine derivatives (e.g., methoxy, propoxy)
  • Key Observation : The ethoxy group’s electron-withdrawing nature enhances the electrophilicity of the pyridine ring, facilitating substitution at the 2-position .

Oxidation Reactions

The tetrahydroquinazoline moiety undergoes oxidation to form aromatic quinazoline derivatives.

Reaction Type Conditions Reactants/Agents Products References
Ring Aromatization KMnO₄ or CrO₃Oxidizing agents2-Methylquinazoline-4(3H)-one derivative
  • Structural Impact : Oxidation converts the tetrahydroquinazoline’s saturated ring into a planar aromatic system, altering electronic properties and binding affinity .

Amide Bond Functionalization

The carboxamide group participates in coupling and transamidation reactions.

Reaction Type Conditions Reactants/Agents Products References
Transamidation DCC, HOBtAminesNew carboxamide derivatives (e.g., aryl or alkyl amides)
Schiff Base Formation Aldehydes/Ketones, acid catalystRCHO/R₂COImine-linked conjugates
  • Synthetic Utility : These reactions enable modular derivatization for structure-activity relationship (SAR) studies .

Electrophilic Aromatic Substitution

The pyridine and quinazoline rings undergo halogenation and nitration.

Reaction Type Conditions Reactants/Agents Products References
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Halogens5- or 6-Halo-pyridine derivatives
Nitration HNO₃/H₂SO₄Nitronium ionNitro-substituted pyridine analogs
  • Regioselectivity : Substitution occurs preferentially at the electron-deficient positions of the pyridine ring .

Reductive Amination

The piperidine nitrogen can undergo reductive alkylation.

Reaction Type Conditions Reactants/Agents Products References
N-Alkylation NaBH₃CN, RCHOAldehydesN-Alkylated piperidine derivatives

Scientific Research Applications

Medicinal Chemistry

The primary application of this compound lies in its potential as a therapeutic agent:

  • Neurological Disorders : Investigated for its efficacy in treating conditions like tinnitus and other disorders linked to histamine signaling pathways. The inhibition of histamine receptors can modulate neurotransmission and inflammation, making it a candidate for further clinical studies.
  • Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The structure allows for modifications that could enhance its anticancer activity through targeted molecular hybridization strategies .

Biological Research

The compound is also studied for:

  • Enzyme Inhibition : It has shown promise as an enzyme inhibitor, which could be beneficial in various biochemical assays aimed at understanding metabolic pathways and disease mechanisms.
  • Antimicrobial Activity : Related compounds have demonstrated antibacterial and antifungal properties, indicating that this class of molecules could be explored for developing new antimicrobial agents .

Material Science

In the realm of material science, the compound's unique structural features make it suitable for:

  • Synthesis of Complex Molecules : As a building block for synthesizing more complex organic compounds with specific properties tailored for industrial applications.

Case Study 1: Histamine H4 Receptor Antagonism

A study highlighted the role of similar compounds as histamine H4 receptor antagonists, showing significant effects on inflammatory responses in animal models. This research underlines the potential therapeutic implications for treating allergic reactions and other histamine-related disorders.

Case Study 2: Anticancer Activity

Research on molecular hybrids derived from this compound demonstrated promising results against human cancer cell lines. The study utilized quantitative structure–activity relationship (QSAR) methods to optimize the anticancer activity of synthesized derivatives, revealing effective interactions with cancer cell targets .

Case Study 3: Antimicrobial Efficacy

A recent investigation into related tetrahydroquinazoline derivatives showed strong antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. These findings suggest that further exploration of the parent compound could lead to the development of novel antimicrobial therapies .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-ethoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and applications in various therapeutic areas based on available research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C20_{20}H22_{22}N4_{4}O2_{2}
  • Molecular Weight : 366.42 g/mol
  • CAS Number : 1903283-69-1

The structure includes a pyridine ring, a tetrahydroquinazoline moiety, and a piperidine group, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinazoline compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus50
Compound BEscherichia coli100
2-Ethoxy...Klebsiella pneumoniae75

The minimum inhibitory concentrations (MIC) suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Antitumor Activity

Studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For example:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF7 (breast cancer)15
A549 (lung cancer)12

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation .

Neuroprotective Effects

Preliminary investigations suggest that the compound may possess neuroprotective properties. In vitro studies indicate that it can reduce oxidative stress in neuronal cells and enhance cell viability under neurotoxic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits certain enzymes involved in metabolic pathways, which may contribute to its antimicrobial and antitumor activities.
  • Receptor Binding : It may bind to G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways related to cell survival and apoptosis .

Case Studies

Several studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • Antimicrobial Efficacy : A study evaluated its effectiveness against multi-drug resistant strains of bacteria, indicating a promising profile compared to standard antibiotics.
  • Cancer Therapy : In preclinical models, the compound demonstrated significant tumor reduction in xenograft models of breast cancer when administered in combination with conventional chemotherapy agents.
  • Neuroprotection : Animal models showed that administration prior to neurotoxic exposure led to improved behavioral outcomes and reduced markers of neuronal damage.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of this compound?

  • Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent choice, temperature, catalyst load). For example, copper(I) bromide and cesium carbonate have been used in analogous heterocyclic couplings to improve yields . Purification via gradient chromatography (e.g., 0–100% ethyl acetate/hexane) is critical to isolate the target compound. Reaction monitoring by TLC or LC-MS is advised to identify intermediates and byproducts.

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Answer : Orthogonal methods are required:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton/carbon environments (e.g., δ 8.87 ppm for pyridine protons in analogs) .
  • HRMS : High-resolution mass spectrometry for molecular weight confirmation (e.g., ESI m/z 215 [M+H]+^+ in related compounds) .
  • HPLC : Purity ≥98% (as per protocols for structurally similar carboxamides) .

Q. How can researchers identify potential biological targets for this compound?

  • Answer : Use computational docking studies (e.g., molecular dynamics simulations) to predict binding affinity to quinazoline-recognizing receptors. Experimental validation via kinase inhibition assays or fluorescence polarization binding studies is recommended, leveraging frameworks from piperidine-containing analogs .

Advanced Research Questions

Q. How should contradictions in biological activity data across studies be resolved?

  • Answer : Contradictions may arise from assay variability (e.g., cell line differences, concentration ranges). Address this by:

  • Standardizing protocols : Align with CRDC subclass RDF2050108 for process control in chemical engineering .
  • Dose-response curves : Establish EC50_{50}/IC50_{50} values across multiple replicates.
  • Meta-analysis : Cross-reference with structurally similar compounds (e.g., trifluoromethyl-substituted benzamides) to identify trends .

Q. What computational strategies are effective for predicting metabolic stability?

  • Answer :

  • In silico tools : Use QSAR models to assess metabolic sites (e.g., ethoxy group oxidation).
  • Density Functional Theory (DFT) : Calculate bond dissociation energies for labile groups (e.g., amide bonds).
  • ADME prediction : Leverage databases like PubChem (SID/CID data for analogs) to infer pharmacokinetic profiles .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

  • Answer :

  • pH stability assays : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS.
  • Thermal gravimetric analysis (TGA) : Determine decomposition temperatures.
  • Plasma stability studies : Use human/animal plasma to assess esterase-mediated hydrolysis (critical for pyridine-3-carboxamide derivatives) .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationCopper-catalyzed coupling, gradient chromatography
Structural Confirmation1^1H/13^13C NMR, HRMS
Biological Target AnalysisMolecular docking, kinase inhibition assays
Data Contradiction ResolutionMeta-analysis, standardized assay protocols

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